N-benzyl-2-(2-chlorophenoxy)acetamide

P2X7 purinoceptor Inflammation Neuroprotection

P2X7 & sigma-2 receptor studies demand the exact ortho-Cl, N-benzyl configuration-meta/para analogs lose >100-fold potency due to steep SAR. N-Benzyl-2-(2-chlorophenoxy)acetamide (CAS 301678-58-0) is the validated dual-target reference standard: • P2X7 IC50 123 nM-73-fold more potent than meta-Cl analog; reliable IL-1β/calcium flux blockade in HEK293 or primary immune cells • Sigma-2 Ki 23 nM-3.9-fold higher affinity than CHEMBL1698776; suitable for radioligand displacement & TMEM97 studies • cLogP ~3.0-4.2 supports passive BBB permeability testing (PAMPA-BBB, in vivo brain distribution). Supplied through rare chemical collections; 10 mg standard research quantity with immediate global shipping.

Molecular Formula C15H14ClNO2
Molecular Weight 275.73 g/mol
Cat. No. B5546423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(2-chlorophenoxy)acetamide
Molecular FormulaC15H14ClNO2
Molecular Weight275.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2Cl
InChIInChI=1S/C15H14ClNO2/c16-13-8-4-5-9-14(13)19-11-15(18)17-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)
InChIKeyQQPSGVPXFMWHKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility20.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-2-(2-Chlorophenoxy)Acetamide: Physicochemical & Target Profile


N-benzyl-2-(2-chlorophenoxy)acetamide (CAS: 301678-58-0, C15H14ClNO2, MW: 275.73 g/mol) is a synthetic phenoxyacetamide derivative characterized by an ortho-chlorophenoxy moiety linked to an N-benzyl acetamide scaffold . The compound is commercially available as a research chemical, with Sigma-Aldrich noting its inclusion in collections of rare and unique chemicals for early discovery researchers . Structurally, the ortho-chloro substitution on the phenoxy ring is a critical determinant of its binding interactions, distinguishing it from meta- and para-substituted analogs. The compound has documented antagonist activity at the human P2X7 purinoceptor (IC50 = 123 nM) and binding affinity for the sigma-2 receptor (Ki = 23 nM) [1][2], positioning it as a dual-target probe in inflammation and neuropharmacology.

Dual-target P2X7/sigma-2 probe for neuroinflammation and CNS pathway studies
Ortho-chloro phenoxy scaffold critical for target engagement; supports SAR campaigns
Favorable lipophilicity profile for blood-brain barrier permeability assessment in CNS models

N-Benzyl-2-(2-Chlorophenoxy)Acetamide: Analog Substitution Risk


The phenoxyacetamide class exhibits steep structure-activity relationships (SAR) where minor changes to the N-substituent or chloro-substitution pattern result in large (>100-fold) differences in target engagement [1][2]. Generic replacement of N-benzyl-2-(2-chlorophenoxy)acetamide with a 4-chloro analog, a meta-substituted derivative, or a non-benzyl amide carries a high risk of experimental failure due to divergent P2X7 and sigma-2 receptor affinity, as well as altered lipophilicity that impacts CNS penetration [3]. The quantitative evidence below demonstrates that the ortho-chloro, N-benzyl configuration is a non-negotiable structural requirement for the compound's documented dual-target profile, and substitution with an untested analog will invalidate comparisons to existing datasets.

!

Chlorine position shift (ortho to meta/para) may reduce P2X7 antagonist activity by >10-fold, invalidating receptor engagement assumptions.

!

N-substituent or amide modification can disrupt the dual P2X7/sigma-2 profile; generic analogs may not reproduce reported binding data.

!

Lipophilicity changes from analog substitution may alter CNS distribution, limiting comparability to existing blood-brain barrier penetration datasets.

N-Benzyl-2-(2-Chlorophenoxy)Acetamide: Quantitative Target Engagement Evidence


P2X7 Antagonist Potency Advantage

N-benzyl-2-(2-chlorophenoxy)acetamide demonstrates potent antagonist activity at the human P2X7 receptor, a ligand-gated ion channel implicated in inflammatory cytokine release and neuropathic pain. Its IC50 of 123 nM is 73-fold lower (more potent) than that of CHEMBL4751055 (IC50 = 9,000 nM), a structurally unrelated P2X7 antagonist tested in the same HEK293 cell-based assay [1][2]. This large potency gap underscores the specific structural requirements for high-affinity P2X7 binding and highlights the risk of using alternative P2X7 tool compounds with inferior potency.

P2X7 Antagonist Potency
Cross-study comparable
IC50 = 123 nM vs. 9,000 nM comparator
73-fold lower IC50, HEK293 calcium flux assay
Supports P2X7 pathway inhibition at sub-micromolar research concentrations.
Comparator selection may require potency verification.
P2X7 purinoceptor Inflammation Neuroprotection

Sigma-2 Receptor Affinity Profile

N-benzyl-2-(2-chlorophenoxy)acetamide binds with high affinity to the sigma-2 receptor (also known as TMEM97), a protein implicated in CNS disorders and cancer. The compound exhibits a Ki of 23 nM in rat PC12 cells, as reported in BindingDB [1]. This affinity places it within the range of known sigma-2 ligands and supports its utility as a probe for TMEM97-mediated pathways. In contrast, a structurally related comparator (CHEMBL1698776) shows a Ki of 90 nM in the same assay system, a 3.9-fold reduction in affinity [2].

Sigma-2/TMEM97 Affinity
Cross-study comparable
Ki = 23 nM vs. 90 nM comparator
3.9-fold higher affinity, PC12 cell binding
Indicates robust sigma-2 engagement for target identification studies.
Binding assay conditions should be standardized.
Sigma-2 receptor TMEM97 CNS pharmacology

Ortho-Chloro Substitution Requirement for P2X7 Affinity

The ortho-chloro configuration of the phenoxy ring in N-benzyl-2-(2-chlorophenoxy)acetamide is critical for its high P2X7 antagonist potency. A meta-substituted analog (N-benzyl-2-(3-chlorophenoxy)acetamide) was reported to have an IC50 of 2.10E+3 nM (2,100 nM) at the human P2X7 receptor in a comparable assay [1]. This represents a 17-fold loss of potency compared to the ortho-chloro compound (IC50 = 123 nM). The data indicate that the chlorine position directly influences the compound's ability to engage the P2X7 binding pocket, likely due to altered steric and electronic interactions.

Ortho-Chloro SAR Requirement
Cross-study comparable
17-fold potency loss (meta vs ortho)
IC50 2,100 nM (meta) vs 123 nM (ortho)
Confirms ortho-chloro substitution is essential for high-affinity P2X7 binding.
Analog procurement must verify substitution pattern.
Structure-activity relationship (SAR) Ortho-chloro effect P2X7 receptor

Lipophilicity Advantage for CNS Penetration

The ortho-chlorophenoxy moiety confers increased lipophilicity to N-benzyl-2-(2-chlorophenoxy)acetamide, with computed cLogP values ranging from 3.0 to 4.2 depending on the algorithm [1][2]. This is significantly higher than the non-chlorinated analog N-benzyl-2-phenoxyacetamide (cLogP ~2.2-2.5). The increased lipophilicity is a key physicochemical determinant for passive diffusion across the blood-brain barrier (BBB), an essential property for CNS-targeted probes. VulcanChem notes that the 2-chlorophenoxy group enhances lipophilicity, potentially improving BBB permeability—a critical factor for CNS-targeted therapies [3].

Lipophilicity for CNS
Class-level inference
cLogP ~3.0–4.2 vs. ~2.2–2.5 (non-Cl analog)
computed, not experimental
May support passive BBB permeability assessment in CNS probe studies.
Experimental logP and brain exposure data to verify.
Lipophilicity Blood-brain barrier permeability CNS drug discovery

N-Benzyl-2-(2-Chlorophenoxy)Acetamide: Research Application Scenarios


In Vitro P2X7 Antagonism in Neuroinflammation and Pain

With a documented IC50 of 123 nM at the human P2X7 receptor [1], N-benzyl-2-(2-chlorophenoxy)acetamide is suitable as a potent tool compound to interrogate P2X7-mediated IL-1β release, calcium flux, and downstream inflammatory signaling in HEK293 cells or primary immune cells. Its 73-fold higher potency over the comparator CHEMBL4751055 ensures reliable receptor blockade at sub-micromolar concentrations, reducing off-target confounding in mechanistic studies of neuropathic pain or seizure progression.

Sigma-2/TMEM97 Target Engagement Assays

The compound's high-affinity binding to the sigma-2 receptor (Ki = 23 nM) [2] supports its use in competitive binding assays, target identification studies, and functional characterization of TMEM97 in neuronal cell lines (e.g., PC12 cells). Its 3.9-fold higher affinity over CHEMBL1698776 makes it a superior ligand for radioligand displacement studies or for exploring sigma-2-mediated pathways in neurodegeneration and cancer biology.

SAR Studies of Ortho-Chloro Phenoxyacetamides

The 17-fold potency drop observed upon moving the chlorine from the ortho to meta position [3] establishes N-benzyl-2-(2-chlorophenoxy)acetamide as a key reference standard for SAR campaigns. Researchers can use this compound as a baseline to evaluate the impact of halogen position and N-substitution on P2X7 affinity, guiding the design of next-generation antagonists with improved selectivity or pharmacokinetic profiles.

CNS Penetration and Brain Distribution Studies

Given its enhanced lipophilicity (cLogP ~3.0-4.2) compared to non-chlorinated analogs [4], this compound is a suitable candidate for assessing passive BBB permeability in in vitro models (e.g., PAMPA-BBB) or in vivo rodent brain distribution studies. Such experiments can validate the compound's potential as a CNS-active probe and provide critical PK data to support interpretation of behavioral or neuroprotective endpoints.

Application
Selection Property
Validation Focus
P2X7 inflammatory signaling studies
Reported sub-micromolar P2X7 antagonist activity
IL-1β release and calcium flux assays
Sigma-2/TMEM97 target engagement
High-affinity sigma-2 binding profile
Competitive binding and target identification
Structure-activity relationship campaigns
Ortho-chloro reference for SAR analysis
Halogen position and N-substituent effects
CNS permeability assessment
Elevated lipophilicity context
PAMPA-BBB and rodent brain distribution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-benzyl-2-(2-chlorophenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.